molecular formula C12H17NO B1526783 2-(Benzylamino)-2-cyclopropylethan-1-ol CAS No. 776315-65-2

2-(Benzylamino)-2-cyclopropylethan-1-ol

Cat. No. B1526783
M. Wt: 191.27 g/mol
InChI Key: DZDKMEPDTJSHHN-UHFFFAOYSA-N
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Description

Benzylamine derivatives, such as 2-Benzylaminoethanol , are organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic chemistry as precursors or building blocks for the synthesis of more complex molecules .


Synthesis Analysis

The synthesis of benzylamine derivatives can involve various methods. For instance, benzylamine can be produced by the reaction of benzyl chloride and ammonia . In another example, a series of drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .


Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be analyzed using various techniques. For instance, molecular modeling studies have revealed possible interaction of compound 12 with the active sites of both enzymes—acetylcholinesterase and β-secretase .


Chemical Reactions Analysis

Benzylamine and its derivatives can undergo various chemical reactions. For example, (S)- (+)-2-Benzylamino-1-phenylethanol can be used as an intermediate in the synthesis of aziridines using α-amino and α-amido ketones via asymmetric transfer hydrogenation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives can be analyzed using various techniques. For instance, properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Environmental and Occupational Exposure

Research has shown the impact of environmental and occupational exposure to benzene-related compounds on human health. For instance, a study on benzene poisoning revealed its association with hematological malignancy and the NQO1 609C-->T mutation, highlighting the risks of occupational exposure to benzene and its metabolites (Rothman et al., 1997)[https://consensus.app/papers/benzene-poisoning-risk-factor-malignancy-associated-nqo1-rothman/0b0f396c61ed5dc3b8dc9ee9ac077beb/?utm_source=chatgpt]. Another study on the urinary concentrations of environmental phenols, including benzophenone-3, in pregnant women, provides insights into the widespread exposure to chemicals used in consumer products and its implications for human health (Mortensen et al., 2014)[https://consensus.app/papers/concentrations-phenols-women-pilot-study-national-mortensen/c40cf76fce4d5fea824f4fce445e681e/?utm_source=chatgpt].

Hematotoxicity and Cancer Risk

A study on hematotoxicity in workers exposed to low levels of benzene highlights the toxic effects of benzene on blood and bone marrow, even at levels below the U.S. occupational standard (Lan et al., 2004)[https://consensus.app/papers/hematotoxicity-workers-exposed-levels-benzene-lan/2eb753a460ec5b6a99e1febfd41404a0/?utm_source=chatgpt]. This suggests that compounds with similar properties may also pose risks that necessitate further research into their effects on human health.

Exposure Biomarkers

Research into the discovery of novel biomarkers by microarray analysis of peripheral blood mononuclear cell gene expression in benzene-exposed workers underscores the importance of identifying biomarkers for exposure to hazardous chemicals (Forrest et al., 2005)[https://consensus.app/papers/discovery-novel-biomarkers-microarray-analysis-forrest/8fa35c48ec545c7ebd6a8cc585d88f9b/?utm_source=chatgpt]. This area of research is critical for the early detection of chemical exposure and its potential health effects.

Safety and Efficacy of Chemical Compounds

Studies on the safety and efficacy of various chemical compounds, such as olaparib versus nonplatinum chemotherapy in patients with platinum-sensitive relapsed ovarian cancer (Penson et al., 2020)[https://consensus.app/papers/olaparib-versus-nonplatinum-chemotherapy-patients-with-penson/7bff7c4761565d09a5ac1df4548a4626/?utm_source=chatgpt], provide a framework for evaluating the therapeutic potential of chemical compounds. Similar methodologies can be applied to assess the safety and efficacy of 2-(Benzylamino)-2-cyclopropylethan-1-ol in various applications.

Safety And Hazards

Benzylamine and its derivatives can pose certain safety hazards. For instance, benzylamine is classified as a flammable and corrosive substance . It’s important to handle these compounds with appropriate safety measures.

Future Directions

The future directions in the research of benzylamine derivatives could involve the development of new synthesis methods, the exploration of new applications, and the design of new benzylamine-based compounds with improved properties .

properties

IUPAC Name

2-(benzylamino)-2-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-12(11-6-7-11)13-8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDKMEPDTJSHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-2-cyclopropylethan-1-ol

CAS RN

776315-65-2
Record name 2-(benzylamino)-2-cyclopropylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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